molecular formula C8H9ClO B079401 Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride CAS No. 15023-40-2

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride

Cat. No. B079401
Key on ui cas rn: 15023-40-2
M. Wt: 156.61 g/mol
InChI Key: CAWIWUDQLJOOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003710B2

Procedure details

A 500 mL sulfur flask was equipped with magnetic stirring, addition funnel, thermometer, reflux condenser with N2-inlet adapter, and outlet adapter connected to a trap immersed in a dry ice/acetone bath. 58.28 g of 2-norbornene-5-carboxylic acid (Aldrich) were charged to the reactor under a positive flow of nitrogen, then 31.4 mL of thionyl chloride (51.32 g). 450 mL of methyl-tert-butyl ether were added, an ice bath was applied, and the contents of the reactor were stirred to mix and cool to 3° C. 51.6 mL of triethylamine (37.45 g) and 20 mL of MTBE were charged to the addition funnel and added dropwise to keep temperature less than 10° C. On completion of the addition the ice bath was removed and the flask was stirred for one hour. The resulting suspension was filtered to remove triethylamine hydrochloride. The resulting clear yellow solution was reduced to an oil on a rotary evaporator and purified by fractional distillation at 8 mBar (fraction boiling at 62-75° C.). 72% recovery at 99.13% purity was attained. The product was stored in a desiccator at room temperature until use.
Quantity
58.28 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step Two
Quantity
51.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:4]([CH:5](C(O)=O)[CH2:6]1)[CH:3]=[CH:2]2.S(Cl)([Cl:13])=O.C(N(CC)CC)C.CC([O:26][CH3:27])(C)C>>[C:1]12([C:27]([Cl:13])=[O:26])[CH2:10][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2

Inputs

Step One
Name
Quantity
58.28 g
Type
reactant
Smiles
C12C=CC(C(C1)C(=O)O)C2
Step Two
Name
Quantity
31.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
51.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)(C)OC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
450 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
the contents of the reactor were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL sulfur flask was equipped with magnetic stirring, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser with N2-inlet adapter, and outlet adapter
CUSTOM
Type
CUSTOM
Details
connected to a trap
CUSTOM
Type
CUSTOM
Details
immersed in a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
an ice bath was applied
ADDITION
Type
ADDITION
Details
to mix
ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
temperature less than 10° C
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the flask was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
The resulting clear yellow solution was reduced to an oil on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
purified by fractional distillation at 8 mBar (fraction boiling at 62-75° C.)
CUSTOM
Type
CUSTOM
Details
The product was stored in a desiccator at room temperature until use

Outcomes

Product
Name
Type
Smiles
C12(C=CC(CC1)C2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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